2,4-Dichlorophenylzinc iodide
Overview
Description
2,4-Dichlorophenylzinc iodide is an organozinc compound with the molecular formula Cl₂C₆H₃ZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenylzinc iodide can be synthesized through the reaction of 2,4-dichloroiodobenzene with zinc powder in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
2,4-Dichloroiodobenzene+Zinc→2,4-Dichlorophenylzinc iodide
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorophenylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in oxidative addition and reductive elimination reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids. The typical conditions include the presence of a base such as potassium carbonate and a solvent like THF or dimethylformamide (DMF).
Oxidative Addition: This reaction can occur with halides or other electrophiles in the presence of a suitable catalyst.
Reductive Elimination: This reaction often follows oxidative addition and involves the formation of a new carbon-carbon bond.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2,4-Dichlorophenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the modification of biomolecules for studying biological processes.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 2,4-dichlorophenylzinc iodide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or other transition metals, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the transition metal catalysts used in these reactions.
Comparison with Similar Compounds
Phenylzinc iodide: Similar in structure but lacks the chlorine substituents.
4-Chlorophenylzinc iodide: Contains only one chlorine substituent.
2,6-Dichlorophenylzinc iodide: Chlorine substituents are in different positions.
Uniqueness: 2,4-Dichlorophenylzinc iodide is unique due to the presence of two chlorine atoms at the 2 and 4 positions on the phenyl ring. This substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions, making it distinct from its analogs.
Properties
IUPAC Name |
1,3-dichlorobenzene-6-ide;iodozinc(1+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNPUGDFAUWALD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=[C-]1)Cl)Cl.[Zn+]I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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